molecular formula C20H27FN4O2 B8820370 tert-Butyl (S)-3-amino-2-(4-fluoro-3,5-dimethylphenyl)-4-methyl-2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate CAS No. 2212021-59-3

tert-Butyl (S)-3-amino-2-(4-fluoro-3,5-dimethylphenyl)-4-methyl-2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate

Cat. No.: B8820370
CAS No.: 2212021-59-3
M. Wt: 374.5 g/mol
InChI Key: JPVNBRWFGNCDLO-UHFFFAOYSA-N
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Description

Tert-Butyl (S)-3-amino-2-(4-fluoro-3,5-dimethylphenyl)-4-methyl-2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate is a useful research compound. Its molecular formula is C20H27FN4O2 and its molecular weight is 374.5 g/mol. The purity is usually 95%.
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Biological Activity

tert-Butyl (S)-3-amino-2-(4-fluoro-3,5-dimethylphenyl)-4-methyl-2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate is a complex organic compound belonging to the class of pyrazolopyridines. This compound has garnered attention due to its unique structural features and potential biological activities. The following sections provide an overview of its synthesis, biological activity, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C20H27FN4O2C_{20}H_{27}FN_{4}O_{2} with a molecular weight of approximately 374.45 g/mol. The structure consists of a bicyclic pyrazole ring fused to a pyridine ring, which influences its chemical reactivity and biological interactions .

Synthesis

The synthesis of this compound involves several key steps that typically include the formation of the pyrazolo[4,3-c]pyridine framework through cyclization reactions. Recent methodologies have focused on improving yields and simplifying the synthesis process. For instance, a straightforward synthetic route has been developed that allows for the efficient construction of pyrazolo[4,3-c]pyridine derivatives .

Biological Activity

The biological activity of this compound is linked to its ability to interact with various molecular targets. Key findings regarding its biological activity include:

  • Enzyme Modulation : The compound exhibits the potential to modulate the activity of specific enzymes involved in cellular signaling pathways. This modulation can influence processes such as cell proliferation and apoptosis .
  • Anti-inflammatory Properties : Studies indicate that this compound may play a role in inhibiting inflammatory pathways, suggesting its potential application in treating inflammatory diseases .
  • Anticancer Activity : The compound has been explored for its anticancer properties. Its structural analogs have shown promise as inhibitors of specific kinases involved in cancer progression . For example, pyrazolopyridine derivatives have been reported as selective inhibitors of p38α kinase and phosphodiesterase 4 (PDE4), which are crucial in cancer cell signaling .

Case Studies

Recent research has highlighted several case studies that illustrate the biological activity of related pyrazolo[4,3-c]pyridine compounds:

  • Case Study 1 : A derivative with similar structural features demonstrated significant inhibition of cancer cell lines through modulation of cell cycle proteins .
  • Case Study 2 : Another study reported that a related compound exhibited anti-inflammatory effects by inhibiting cytokine production in macrophages .

Comparative Analysis

To better understand the biological activity of this compound compared to other compounds in its class, a summary table is provided below:

Compound NameBiological ActivityKey Findings
tert-butyl (S)-3-amino...AnticancerInhibits cancer cell proliferation
Pyrazolo[3,4-b]pyridineAnti-inflammatoryReduces cytokine production
Pyrazolo[4,3-b]pyridineKinase inhibitionSelectively inhibits p38α kinase

Properties

CAS No.

2212021-59-3

Molecular Formula

C20H27FN4O2

Molecular Weight

374.5 g/mol

IUPAC Name

tert-butyl 3-amino-2-(4-fluoro-3,5-dimethylphenyl)-4-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxylate

InChI

InChI=1S/C20H27FN4O2/c1-11-9-14(10-12(2)17(11)21)25-18(22)16-13(3)24(8-7-15(16)23-25)19(26)27-20(4,5)6/h9-10,13H,7-8,22H2,1-6H3

InChI Key

JPVNBRWFGNCDLO-UHFFFAOYSA-N

Isomeric SMILES

C[C@H]1C2=C(N(N=C2CCN1C(=O)OC(C)(C)C)C3=CC(=C(C(=C3)C)F)C)N

Canonical SMILES

CC1C2=C(N(N=C2CCN1C(=O)OC(C)(C)C)C3=CC(=C(C(=C3)C)F)C)N

Origin of Product

United States

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